molecular formula C20H15ClN4O B5172706 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B5172706
M. Wt: 362.8 g/mol
InChI Key: IWVNIAZRSWHCPF-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is an organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

The synthesis of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: The compound is being investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used as a corrosion inhibitor in various industrial applications to protect metals from corrosion.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can be compared with other similar benzotriazole derivatives, such as:

    3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-4-yl)benzamide: This compound has a similar structure but with the benzotriazole moiety attached at a different position.

    3-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-6-yl)benzamide: This compound has a similar structure but with the benzotriazole moiety attached at a different position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-chloro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-13-10-18-19(24-25(23-18)16-8-3-2-4-9-16)12-17(13)22-20(26)14-6-5-7-15(21)11-14/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNIAZRSWHCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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